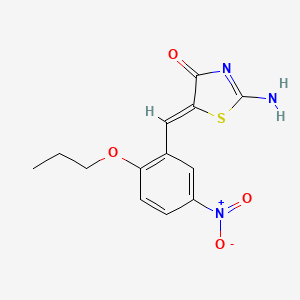
2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as nitrothiazolyl is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. Nitrothiazolyl is a thiazolidinone derivative that has a nitro group and a propoxybenzylidene moiety attached to its core structure. This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl is not fully understood. However, it has been proposed that 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl exerts its pharmacological effects by modulating various signaling pathways. Nitrothiazolyl has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
Nitrothiazolyl has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Nitrothiazolyl has also been shown to possess antitumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl in lab experiments is its high yield and purity. Additionally, 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl is relatively easy to synthesize and can be easily modified to produce analogs with different pharmacological properties. However, one of the limitations of using 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl and to identify its molecular targets. Finally, the development of novel analogs of 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl involves the condensation of 5-nitro-2-propoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to form the thiazolidinone ring. The yield of this reaction is high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
Nitrothiazolyl has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. Nitrothiazolyl has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis and inhibit cell proliferation. Additionally, 2-imino-5-(5-nitro-2-propoxybenzylidene)-1,3-thiazolidin-4-oneyl has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-2-5-20-10-4-3-9(16(18)19)6-8(10)7-11-12(17)15-13(14)21-11/h3-4,6-7H,2,5H2,1H3,(H2,14,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNHQFSLDKOTQB-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

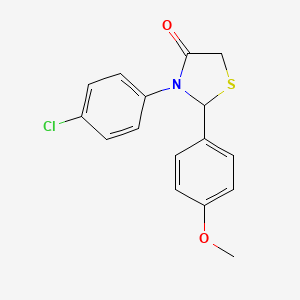
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
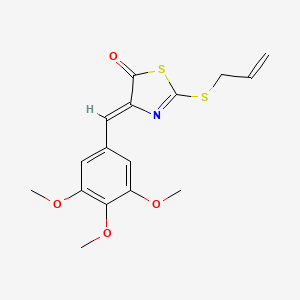

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
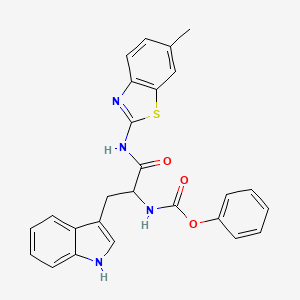
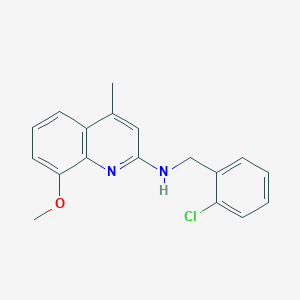
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)


![4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid](/img/structure/B5025587.png)